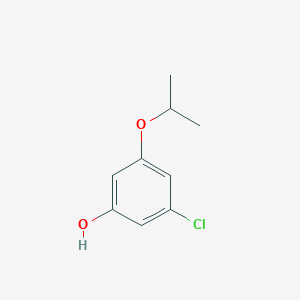
1-Bromo-4-ethoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-iodobenzene can be synthesized through a multi-step process involving the introduction of bromine, iodine, and ethoxy groups onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it forms carbon-carbon bonds with other aromatic or alkyne compounds.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the halide groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Coupling Reactions: Palladium (Pd) catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of new aryl halides or ethers.
Coupling: Formation of biaryl compounds or alkynes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethoxy-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethoxy-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halide groups, making it more susceptible to nucleophilic attack. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-iodobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-4-ethoxybenzene: Lacks the iodine atom, affecting its reactivity in coupling reactions.
1-Iodo-4-ethoxybenzene: Lacks the bromine atom, influencing its reactivity in substitution reactions.
Uniqueness
1-Bromo-4-ethoxy-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group further enhances its versatility by offering additional functionalization options.
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
1-bromo-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YXQYUCWLBVLAOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


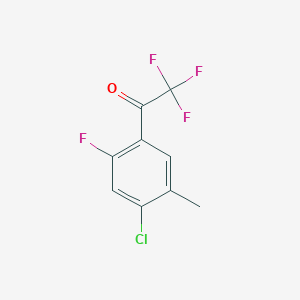
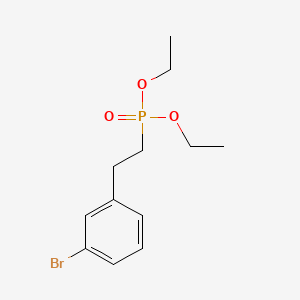



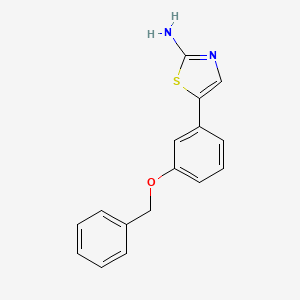

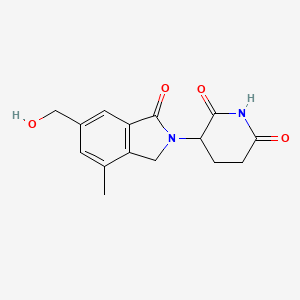

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)
![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)

